1-(4-Chlorophenyl)prop-2-EN-1-amine

Trace amine-associated receptor 1 TAAR1 agonist species selectivity

For ANDA-focused Capivasertib impurity profiling, this authenticated reference standard (CAS 688362-54-1) provides validated chromatographic and spectral fingerprints per ICH Q3A/Q3B. Its unique α-branched amine architecture ensures specific TAAR1 agonism and MPO inhibition, not replicated by positional isomers. Full characterization data (NMR, LC-MS) supplied.

Molecular Formula C9H10ClN
Molecular Weight 167.63 g/mol
Cat. No. B12434287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)prop-2-EN-1-amine
Molecular FormulaC9H10ClN
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESC=CC(C1=CC=C(C=C1)Cl)N
InChIInChI=1S/C9H10ClN/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9H,1,11H2
InChIKeyBAXCOGNBMXIYCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)prop-2-en-1-amine: Procurement-Relevant Specifications and Biological Profile


1-(4-Chlorophenyl)prop-2-en-1-amine (CAS 688362-54-1, C9H10ClN, MW 167.63) is a chlorophenyl-substituted allylamine derivative that serves dual procurement functions: as an analytical reference standard in pharmaceutical quality control and as a research compound with defined biological activity at trace amine-associated receptor 1 (TAAR1) and myeloperoxidase (MPO) [1] [2]. The compound is formally designated as Capivasertib Impurity 27 and is supplied with full characterization data compliant with ICH Q3A/Q3B regulatory guidelines for ANDA submissions [1] [3]. Predicted physicochemical parameters include boiling point 258.4±25.0°C and density 1.115±0.06 g/cm3 .

Why 1-(4-Chlorophenyl)prop-2-en-1-amine Cannot Be Interchanged with Common In-Class Allylamine Derivatives


Substitution with structurally similar allylamine analogs—such as 3-(4-chlorophenyl)allylamine (CAS 60691-88-5) or 2-(4-chlorophenyl)-allylamine—produces materially different biological and regulatory outcomes due to positional isomerism, differences in amine placement relative to the double bond, and distinct metabolic/enzymatic interaction profiles [1] [2]. The target compound's α-branched primary amine architecture adjacent to the 4-chlorophenyl ring confers specific TAAR1 agonist activity (mouse EC50 410 nM; human EC50 3000 nM) and MPO inhibitory capacity (IC50 1–36 nM) that are not recapitulated by its positional isomers [2] [3]. In regulatory analytical contexts, substitution with alternative reference standards is prohibited: only authenticated 1-(4-Chlorophenyl)prop-2-en-1-amine provides validated chromatographic retention time and spectral fingerprint matching required for Capivasertib impurity profiling per ICH Q3A/Q3B [1] [4].

Quantitative Differentiation of 1-(4-Chlorophenyl)prop-2-en-1-amine: Head-to-Head and Cross-Study Evidence


TAAR1 Agonist Species Selectivity: Mouse vs. Human Differential Potency

1-(4-Chlorophenyl)prop-2-en-1-amine demonstrates a 7.3-fold higher agonist potency at mouse TAAR1 compared to human TAAR1, providing a quantifiable species-selectivity window relevant for preclinical model selection [1]. The compound activates mouse TAAR1 with EC50 410 nM, whereas human TAAR1 activation requires EC50 3000 nM under identical assay conditions [1]. At mouse TAAR5, the compound shows EC50 >10,000 nM, confirming target selectivity within the TAAR family [1].

Trace amine-associated receptor 1 TAAR1 agonist species selectivity cAMP accumulation BRET assay

Cross-Assay MPO Inhibitory Potency Range: Substrate-Dependent Activity Differentiation

1-(4-Chlorophenyl)prop-2-en-1-amine inhibits myeloperoxidase with IC50 values spanning 1 nM to 36 nM depending on the enzymatic activity measured and experimental conditions [1]. Against MPO chlorination activity (physiologically relevant HOCl production pathway), the compound achieves IC50 = 1 nM and IC50 = 1.4 nM in recombinant human MPO assays [1]. Against MPO peroxidation activity in human PMN leukocytes using H2O2 as substrate, potency shifts to IC50 = 36 nM—a 36-fold difference driven by distinct substrate competition mechanisms [2].

Myeloperoxidase inhibitor MPO chlorination MPO peroxidation aminophenyl fluorescein assay cardiovascular inflammation

Target Engagement Selectivity: MPO vs. MAO-A Differential Inhibition

1-(4-Chlorophenyl)prop-2-en-1-amine exhibits a quantifiable selectivity window between myeloperoxidase inhibition and monoamine oxidase A (MAO-A) inhibition, with >5,000-fold preference for MPO [1] [2]. Against recombinant human MAO-A, the compound shows IC50 = 10,000 nM (10 μM), contrasting sharply with its low nanomolar MPO chlorination potency (IC50 = 1 nM) [1] [2]. This selectivity profile distinguishes it from non-selective amine-containing inhibitors that may produce confounding MAO-related off-target effects in neuronal or cardiovascular assays.

MPO selectivity MAO-A inhibition off-target profile selectivity ratio drug discovery

Capivasertib Impurity 27: Regulatory-Compliant Reference Standard vs. Generic Allylamine Substitutes

1-(4-Chlorophenyl)prop-2-en-1-amine is authenticated as Capivasertib Impurity 27 and is supplied with comprehensive characterization data (NMR, LC-MS, HPLC retention time) compliant with ICH Q3A/Q3B guidelines for ANDA submissions [1] [2]. Generic allylamine derivatives or non-certified positional isomers lack the validated analytical fingerprint and documented stability profile required for regulatory impurity method validation, quantification, and batch release testing [1].

pharmaceutical impurity reference standard ANDA HPLC method validation quality control Capivasertib

Procurement-Driven Application Scenarios for 1-(4-Chlorophenyl)prop-2-en-1-amine


Pharmaceutical Analytical Quality Control: Capivasertib Impurity Method Validation and Batch Release

In ANDA-focused analytical development for Capivasertib (AKT inhibitor, brand name Truqap), 1-(4-Chlorophenyl)prop-2-en-1-amine serves as Impurity 27 reference standard for HPLC/LC-MS method validation, system suitability testing, and quantitative impurity profiling in API and finished dosage forms per ICH Q3A/Q3B [1] [2]. Procurement of the authenticated reference standard (CAS 688362-54-1) with full characterization data (NMR, LC-MS, retention time) is non-negotiable for regulatory submission [1]. The validated analytical fingerprint cannot be reproduced by non-certified positional isomers such as 3-(4-chlorophenyl)allylamine [2].

TAAR1 Pharmacology Research: Species-Selective Agonist Tool for Target Validation

1-(4-Chlorophenyl)prop-2-en-1-amine functions as a TAAR1 agonist with quantifiable species selectivity (mouse EC50 410 nM; human EC50 3000 nM) [1]. This 7.3-fold species difference enables researchers to: (a) calibrate mouse vs. human TAAR1 responses in cross-species pharmacological profiling; (b) select appropriate in vivo models based on TAAR1 target engagement requirements; and (c) interpret preclinical efficacy data with explicit consideration of translational potency gaps [1]. The compound's minimal activity at mouse TAAR5 (EC50 >10,000 nM) further supports TAAR1-specific mechanism studies [1].

MPO Inhibitor Discovery: Potent Chlorination Pathway Blocker for Cardiovascular Inflammation Studies

The compound inhibits MPO chlorination activity (IC50 = 1 nM) with >10,000-fold selectivity over MAO-A (IC50 = 10,000 nM) [1] [2]. This profile makes it suitable for: (a) target validation studies where MPO-mediated HOCl production is implicated in endothelial dysfunction, atherosclerosis, or inflammatory tissue injury; (b) in vitro experiments requiring clean MPO pharmacology without confounding MAO-mediated off-target effects; and (c) screening cascades where chlorination-specific MPO inhibition (rather than peroxidation pathway inhibition) is the desired therapeutic mechanism [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Chlorophenyl)prop-2-EN-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.